

Application Notes and Protocols for SPA107 (DSP107) in Specific Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SPA107	
Cat. No.:	B15608873	Get Quote

A Note on Nomenclature: Publicly available scientific literature and clinical trial information predominantly refer to the investigational drug as DSP107. It is understood that "SPA107" as mentioned in the query refers to this same molecule. This document will proceed with the designation DSP107.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the preclinical and clinical applications of DSP107, a first-in-class, bifunctional fusion protein, in various cancer models. Detailed protocols for key preclinical experiments are provided to facilitate the evaluation of DSP107 or similar therapeutic agents.

Introduction to DSP107

DSP107 is an investigational immunotherapy designed to activate both the innate and adaptive immune systems to fight cancer. It is a fusion protein composed of the extracellular domain of human signal-regulatory protein alpha (SIRPα) and the extracellular domain of human 4-1BB ligand (4-1BBL)[1][2]. This dual-targeting mechanism allows DSP107 to simultaneously engage two key pathways in the anti-tumor immune response[1][2].

Mechanism of Action:

Inhibition of the CD47-SIRPα "Don't Eat Me" Signal: Many cancer cells overexpress CD47
 on their surface, which interacts with SIRPα on phagocytic cells like macrophages, sending a







"don't eat me" signal that prevents their destruction[1][2]. The SIRPα component of DSP107 binds to CD47 on tumor cells, blocking this interaction and enabling macrophages to recognize and engulf cancer cells (phagocytosis)[1][2].

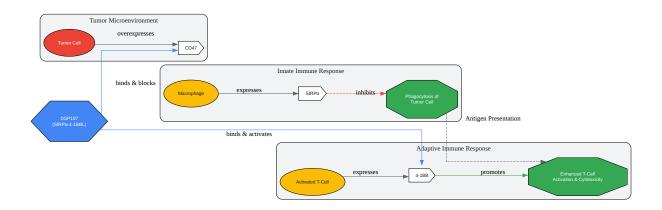
• Co-stimulation of T-cells via 4-1BB: The 4-1BBL component of DSP107 binds to the 4-1BB receptor on activated T-cells[1][2]. This interaction provides a co-stimulatory signal that enhances T-cell proliferation, activation, and cytotoxic activity against tumor cells[1][2].

This dual mechanism of action is intended to create a synergistic anti-tumor effect by initiating an innate immune response through phagocytosis and bolstering the adaptive immune response through T-cell activation.

Signaling Pathway of DSP107

The signaling pathway of DSP107 involves a two-pronged attack on cancer cells, bridging the innate and adaptive immune systems.





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DSP107 dual-targeting signaling pathway.

Application in Diffuse Large B-Cell Lymphoma (DLBCL) Model

Preclinical studies have demonstrated the efficacy of DSP107 in a DLBCL model, both in vitro and in vivo.

Quantitative Data Summary



Experiment Type	Cell Lines / Model	Key Findings	Reference
In Vitro Phagocytosis	SUDHL10 DLBCL cells with M1 or M2c macrophages	DSP107 significantly increased phagocytosis of cancer cells.	[3]
In Vitro T-cell Cytotoxicity	Mixed cultures with CD47-expressing cancer cells	DSP107 augmented T-cell cytotoxicity in an effector-to-target ratio- dependent manner.	[3]
In Vivo Tumor Growth	SUDHL6 DLBCL xenograft in NSG mice	DSP107 treatment resulted in a 69% reduction in tumor volume and a 34% reduction in tumor weight compared to control. 2 out of 6 mice were tumor-free at the end of the experiment.	[3]
In Vivo T-cell Infiltration	SUDHL6 DLBCL xenograft in NSG mice	DSP107 treatment was associated with a significant increase in CD3+ T-cell infiltration into the tumor.	[3]

Experimental Protocols

Objective: To quantify the effect of DSP107 on the phagocytosis of DLBCL cells by macrophages.

Materials:

- DLBCL cell line (e.g., SUDHL10)
- Human peripheral blood mononuclear cells (PBMCs) for macrophage differentiation

Methodological & Application





- Macrophage colony-stimulating factor (M-CSF)
- DSP107
- CFSE cell proliferation dye
- CD11b antibody conjugated to a fluorescent marker
- Culture plates and media
- Incubator (37°C, 5% CO2)
- Live-cell imaging system (e.g., IncuCyte®)

Protocol:

- Macrophage Differentiation: Isolate monocytes from human PBMCs and differentiate them into M1 or M2c macrophages using appropriate cytokines (e.g., M-CSF for M2c). Plate the differentiated macrophages in culture wells.
- Cancer Cell Labeling: Label the DLBCL cells with CFSE dye according to the manufacturer's protocol.
- Co-culture: Add the CFSE-labeled DLBCL cells to the macrophage-containing wells.
- Treatment: Add DSP107 to the co-culture at the desired concentration. Include a vehicle control group.
- Imaging and Analysis: Place the culture plate in a live-cell imaging system. Acquire images at regular intervals (e.g., every 30 minutes for 3 hours). Quantify phagocytosis by counting the number of macrophages containing CFSE-positive cancer cells. The phagocytic index can be calculated as the number of phagocytosed cancer cells per 100 macrophages[3].

Objective: To evaluate the anti-tumor efficacy of DSP107 in a humanized mouse model of DLBCL.

Materials:



- SUDHL6 DLBCL cell line
- NOD scid gamma (NSG) mice
- Human PBMCs
- DSP107
- Calipers for tumor measurement
- Sterile saline or other appropriate vehicle

Protocol:

- Tumor Cell Implantation: Subcutaneously inoculate NSG mice with SUDHL6 cells[3].
- Tumor Growth: Allow tumors to establish and reach a palpable size.
- Humanization: Reconstitute the mice with human PBMCs via intravenous injection[3].
- Treatment: Once tumors are established, randomize mice into treatment and control groups.
 Administer DSP107 (e.g., via intravenous injection) according to the desired dosing schedule. The control group should receive a vehicle control[3].
- Tumor Monitoring: Measure tumor volume with calipers at regular intervals throughout the study.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
 Measure the final tumor weight. Tumors can be further processed for histological analysis
 (e.g., immunohistochemistry for CD3+ T-cells) to assess immune cell infiltration[3].

Application in Solid Tumor Models

DSP107 is also being investigated in clinical trials for the treatment of advanced solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC)[4][5][6][7][8][9][10] [11]. While detailed preclinical data for these specific solid tumor models are not as extensively published as for DLBCL, the underlying mechanism of action is expected to be similar, relying on the overexpression of CD47 on tumor cells.



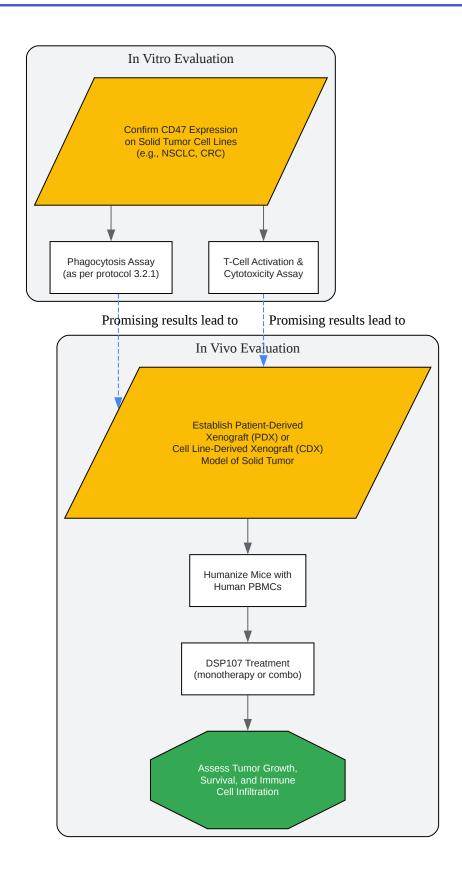
Clinical Trial Overview

Disease	Phase	Combination Therapy	Key Findings	Reference
Advanced Solid Tumors	Phase 1	Atezolizumab (anti-PD-L1)	DSP107 was well-tolerated with no dose- limiting toxicities. Paired biopsies showed increased immune cell infiltration in the tumor. 50% disease control rate in monotherapy.	[1][12][13]
Metastatic Microsatellite Stable Colorectal Cancer (MSS- CRC)	Phase 2	Atezolizumab	Combination therapy demonstrated a disease control rate of 62% and a median overall survival of 17 months (as of May 2025 cutoff).	[6][14]
Non-Small Cell Lung Cancer (NSCLC)	Phase 1/2	Atezolizumab	Ongoing clinical trial to evaluate safety and preliminary efficacy.	[7][9][10][11]

Experimental Workflow for Solid Tumor Models

The following workflow can be adapted to evaluate DSP107 in various solid tumor models.





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Experimental workflow for DSP107 in solid tumors.



Conclusion

DSP107 represents a promising immunotherapeutic agent with a novel dual mechanism of action that engages both innate and adaptive immunity. Preclinical data in a DLBCL model has demonstrated its ability to promote phagocytosis, enhance T-cell activity, and inhibit tumor growth. Ongoing clinical trials are exploring its potential in a range of solid tumors. The protocols and information provided herein serve as a guide for researchers and drug development professionals interested in the evaluation and application of DSP107 and similar dual-targeting immunotherapies in various cancer models.

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- To cite this document: BenchChem. [Application Notes and Protocols for SPA107 (DSP107) in Specific Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608873#spa107-application-in-specific-disease-models]

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